4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide
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Overview
Description
4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide is a compound known for its complex structure, combining elements of pyrimido[2,1-f]purine and benzenesulfonamide. It is utilized in various scientific fields due to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimido[2,1-f]purine core, followed by the introduction of the benzenesulfonamide group. Key reaction conditions include:
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)
Catalysts: Palladium on carbon (Pd/C), triphenylphosphine
Temperatures: -78°C to 100°C
Industrial Production Methods
Large-scale production of this compound requires optimization of reaction conditions to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are employed to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation in the presence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction typically involves reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions occur at the benzenesulfonamide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as the solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Scientific Research Applications
Chemistry
The compound is utilized in organic synthesis as an intermediate for producing more complex molecules.
Biology
It serves as a probe for studying enzyme activity and protein-ligand interactions due to its ability to mimic biological molecules.
Medicine
Industry
In industrial applications, the compound can be used in the synthesis of dyes, polymers, and other advanced materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, including:
Enzyme Inhibition: It can inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking enzyme activity.
Signal Pathways: The compound may interact with cellular receptors, modulating signal transduction pathways involved in cellular processes.
Comparison with Similar Compounds
Compared to other pyrimido[2,1-f]purine derivatives, 4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide is unique due to its benzenesulfonamide moiety, which enhances its solubility and biological activity.
Similar Compounds
2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purine
4-(2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide
1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purine derivatives
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Properties
IUPAC Name |
4-(1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4S/c1-19-12-11(13(22)18-15(19)23)21-8-2-7-20(14(21)17-12)9-3-5-10(6-4-9)26(16,24)25/h3-6H,2,7-8H2,1H3,(H2,16,24,25)(H,18,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHLOITUVXSAAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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